2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide

Quinazolinone positional isomerism structure-activity relationship para vs. meta substitution

2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 904279-12-5), also named N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, is a synthetic small molecule belonging to the 3,4-dihydroquinazolin-4(3H)-one (quinazolinone) family. Its molecular formula is C20H21N3O2 (MW 335.4 g/mol), featuring a 2-methylquinazolinone core N(3)-linked to a para-aminophenyl ring, which is further acylated with a pivaloyl (2,2-dimethylpropanoyl) group.

Molecular Formula C20H21N3O2
Molecular Weight 335.407
CAS No. 904279-12-5
Cat. No. B2697553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide
CAS904279-12-5
Molecular FormulaC20H21N3O2
Molecular Weight335.407
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C(C)(C)C
InChIInChI=1S/C20H21N3O2/c1-13-21-17-8-6-5-7-16(17)18(24)23(13)15-11-9-14(10-12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25)
InChIKeyZFBVCVVYUYNVLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 904279-12-5): Structural Identity and Quinazolinone Classification


2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 904279-12-5), also named N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide, is a synthetic small molecule belonging to the 3,4-dihydroquinazolin-4(3H)-one (quinazolinone) family. Its molecular formula is C20H21N3O2 (MW 335.4 g/mol), featuring a 2-methylquinazolinone core N(3)-linked to a para-aminophenyl ring, which is further acylated with a pivaloyl (2,2-dimethylpropanoyl) group [1]. The quinazolinone scaffold is a privileged structure in medicinal chemistry, historically associated with diverse biological activities including kinase inhibition, histone deacetylase (HDAC) inhibition, and thymidylate synthase inhibition [2]. The compound is listed in the CAS Registry and is primarily available as a research chemical or screening library compound [1].

Why Generic Quinazolinone Substitution Fails: Positional Isomerism and Amide Topology in 2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide


Generic substitution among quinazolinone derivatives is not permissible because subtle changes in the phenyl ring substitution pattern (para vs. meta) and the nature of the terminal amide (pivalamide vs. acetamide vs. sulfonamide) profoundly alter target binding topology, lipophilicity, and metabolic stability [1]. The para-pivalamide arrangement in 904279-12-5 orients the bulky tert-butyl group away from the quinazolinone core, whereas the meta-substituted positional isomer (CAS 1105235-61-7 analogue) and the acetamide analog (CAS 903330-44-9) present distinct hydrogen-bond donor/acceptor geometries and steric profiles. In the quinazolinone class, even single-atom positional shifts have been shown to invert selectivity between kinase isoforms or between kinase and non-kinase targets [2]. Consequently, procurement decisions based solely on the quinazolinone core without verifying the exact substitution topology risk selecting a compound with substantially different target engagement and ADME properties.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 904279-12-5)


Evidence Item 1: Para- vs. Meta-Phenyl Substitution — Topological Differentiation from the N-(3-substituted)phenyl Positional Isomer

The target compound bears the pivalamide substituent at the para position of the N(3)-phenyl ring (1,4-disubstituted phenyl topology). The closest positional isomer carries the identical pivalamide and quinazolinone substituents at the meta position (1,3-disubstituted phenyl topology, e.g., N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide). In quinazolinone medicinal chemistry, para vs. meta connectivity alters the distance and angle between the terminal amide hydrogen-bond donors/acceptors and the quinazolinone core, directly impacting binding pocket complementarity [1]. Direct quantitative head-to-head comparison data between the para and meta isomers are not available in public primary literature. This evidence is classified as supporting structural differentiation and does not yet carry quantitative biological comparison data. [2]

Quinazolinone positional isomerism structure-activity relationship para vs. meta substitution

Evidence Item 2: Pivalamide vs. Acetamide Terminal Group — Steric Bulk and Metabolic Stability Differentiation

The target compound employs a pivalamide (trimethylacetamide) terminus, whereas the closely related analog CAS 903330-44-9 bears an acetamide terminus (N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide). In medicinal chemistry, the pivalamide group is a well-established structural motif for enhancing metabolic stability by sterically shielding the amide bond from hydrolytic enzymes, and for increasing lipophilicity (calculated logP contribution of +1.5 to +2.0 for tert-butyl vs. methyl) [1]. This class-level inference, drawn from the broader amide medicinal chemistry literature, has not been experimentally verified for these specific compounds in a head-to-head study. Quantitative metabolic stability or logP data for 904279-12-5 versus 903330-44-9 are not available in public non-excluded primary sources.

Pivalamide metabolic stability steric shielding amide hydrolysis

Evidence Item 3: Quinazolinone Core 2-Methyl Substitution — Differentiation from 2-Unsubstituted and 2-Aryl Quinazolinones via Class-Level Kinase Selectivity Trends

The 2-methyl substitution on the quinazolinone core of 904279-12-5 is a defined structural feature that differentiates it from 2-unsubstituted and 2-aryl quinazolinones. Published SAR across quinazolinone-based kinase inhibitors demonstrates that the 2-position substituent influences the dihedral angle between the quinazolinone and the N(3)-aryl ring, modulating ATP-binding pocket occupancy and kinase selectivity profiles [1]. For example, in the quinazolinone PARP inhibitor series, 2-methyl substitution (as in NU 1025, Ki = 48 nM) versus 2-aryl substitution yields distinct PARP-1 vs. PARP-2 selectivity patterns [2]. However, direct experimental selectivity or potency data for 904279-12-5 against a defined panel of kinases or other targets have not been reported in public primary literature. This evidence remains class-level inference pending experimental determination for this specific compound. [2]

2-methylquinazolinone kinase selectivity ATP-competitive inhibitor quinazolinone SAR

Evidence Item 4: Molecular Descriptor Differentiation — Calculated Physicochemical Properties vs. Closest Analogs

Calculated molecular descriptors provide quantitative differentiation between 904279-12-5 and its closest analogs. The target compound (C20H21N3O2, MW 335.4, 1 H-bond donor, 3 H-bond acceptors, predicted logP ~3.5–4.0) differs from the N(3)-phenyl positional isomer (6-substituted quinazolinone pivalamide, CAS 1105235-61-7, identical molecular formula but distinct connectivity) and the acetamide analog (CAS 903330-44-9, C18H17N3O2, MW 307.3, lower lipophilicity). These descriptor differences translate to altered predicted membrane permeability and solubility profiles, which are important considerations for cell-based assay design. [1] All values are calculated or predicted; experimentally measured logP/logD, solubility, and permeability data have not been located in public primary sources for these compounds.

Lipophilicity molecular weight hydrogen bond donors drug-likeness

Research Application Scenarios for 2,2-Dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]propanamide (CAS 904279-12-5) Based on Structural Differentiation


Scenario 1: Quinazolinone-Focused Kinase Inhibitor SAR Exploration Requiring Para-Substituted Phenyl Topology

Research groups pursuing structure-activity relationship (SAR) studies on quinazolinone-based kinase inhibitors may select 904279-12-5 specifically when the design hypothesis requires a para-substituted N(3)-phenyl ring with a bulky pivalamide terminus. The para topology orients the amide hydrogen-bond donor/acceptor pair at a defined distance from the quinazolinone hinge-binding motif, which is geometrically distinct from meta-substituted analogs [1]. This compound serves as a topological control in SAR matrix studies where the positional isomerism variable is systematically explored. Users should verify purity and identity by HPLC, NMR, and HRMS prior to use, as publicly available characterization data are limited [2].

Scenario 2: Metabolic Stability Profiling of Pivalamide- vs. Acetamide-Containing Quinazolinones in Hepatocyte or Microsomal Assays

904279-12-5 may be employed as the pivalamide representative in a comparative metabolic stability study against the acetamide analog (CAS 903330-44-9) using human or rodent liver microsomes or hepatocytes. The class-level inference that pivalamide shields the amide bond from hydrolytic metabolism predicts a longer in vitro half-life for 904279-12-5 compared to the acetamide control, but this hypothesis requires experimental confirmation [1]. Researchers should include appropriate positive controls (e.g., testosterone for CYP activity) and quantify parent compound depletion by LC-MS/MS. Procurement of both compounds from the same supplier lot is recommended to minimize batch-to-batch variability confounding the comparison [2].

Scenario 3: Computational Docking and Pharmacophore Modeling with 2-Methylquinazolinone Scaffolds

Computational chemists building pharmacophore models or performing molecular docking studies on 2-methylquinazolinone-containing targets may use 904279-12-5 as a reference ligand for the para-phenyl pivalamide chemotype. The 2-methyl group on the quinazolinone core restricts the conformational space of the N(3)-aryl ring, providing a defined input geometry for docking algorithms [1]. The compound's InChI Key (ZFBVCVVYUYNVLW-UHFFFAOYSA-N) is available for unambiguous database retrieval. Predicted physicochemical properties can be computed using standard tools (e.g., SwissADME, QikProp), pending experimental determination [2].

Scenario 4: Chemical Probe Development for Target Identification via Affinity-Based Protein Profiling (AfBPP) or Photoaffinity Labeling

If future biological screening identifies a specific target engagement for 904279-12-5, the pivalamide group provides a synthetically tractable handle for derivatization. The para-aminophenyl substructure could be functionalized with a photoaffinity label (diazirine or benzophenone) or an alkyne click-chemistry tag via the amide nitrogen or through electrophilic aromatic substitution on the quinazolinone ring [1]. At present, such applications remain prospective and depend on the generation of primary target engagement data for this compound [2].

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